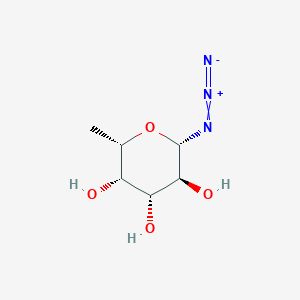

6-Deoxy-beta-L-galactopyranosyl Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-l-Fucopyranosyl azide: is a glycosyl azide compound that has garnered significant interest in the field of glycoscience. It serves as a donor substrate in glycosylation reactions, particularly in the synthesis of fucosylated oligosaccharides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 6-Deoxy-beta-L-galactopyranosyl Azide typically involves the use of glycosynthases, which are mutated glycosidases that facilitate the synthesis of oligosaccharides. The compound is synthesized by using this compound as a donor substrate, leading to high transglycosylation yields of up to 91% .

Industrial Production Methods: Currently, there are no large-scale industrial production methods available for this compound. the chemo-enzymatic approach, which combines chemical synthesis with enzymatic catalysis, shows promise for future industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-l-Fucopyranosyl azide primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group from the azide to an acceptor molecule, forming glycosidic bonds .

Common Reagents and Conditions: The reactions typically require glycosynthases as catalysts. The reaction conditions often include a buffer solution with a pH of around 6.0 and a temperature of 60°C .

Major Products: The major products formed from these reactions are fucosylated oligosaccharides, which have significant biological and biomedical applications .

Applications De Recherche Scientifique

Beta-l-Fucopyranosyl azide has a wide range of applications in scientific research:

Mécanisme D'action

Beta-l-Fucopyranosyl azide exerts its effects through glycosylation reactions. The compound acts as a donor substrate, transferring its glycosyl group to an acceptor molecule. This process is facilitated by glycosynthases, which catalyze the formation of glycosidic bonds. The resulting fucosylated oligosaccharides can interact with various molecular targets and pathways, influencing biological processes .

Comparaison Avec Des Composés Similaires

- Alpha-l-Fucopyranosyl azide

- Beta-d-Glucopyranosyl azide

- Alpha-d-Glucopyranosyl azide

Comparison: Beta-l-Fucopyranosyl azide is unique due to its high transglycosylation yields and its specific role in the synthesis of fucosylated oligosaccharides. While other glycosyl azides, such as alpha-l-Fucopyranosyl azide and beta-d-Glucopyranosyl azide, also serve as donor substrates in glycosylation reactions, 6-Deoxy-beta-L-galactopyranosyl Azide’s efficiency and specificity make it particularly valuable for biomedical applications .

Propriétés

IUPAC Name |

(2S,3S,4R,5S,6S)-2-azido-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c1-2-3(10)4(11)5(12)6(13-2)8-9-7/h2-6,10-12H,1H3/t2-,3+,4+,5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGLZXLDOTWWBF-KGJVWPDLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)N=[N+]=[N-])O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.